N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
N-(4-Bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain substituted at the N-terminus with a 4-bromobenzyl group. The pyrimidoindole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-7-5-13(6-8-14)11-22-17(26)9-10-25-12-23-18-15-3-1-2-4-16(15)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHAMGPHAWZVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Formation of the Propanamide Moiety: The final step involves the coupling of the bromobenzyl-pyrimidoindole intermediate with a propanamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromobenzyl position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidoindole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
*Molecular formula of the target compound can be inferred as C₂₁H₁₈BrN₄O₂ based on structural similarity to .
Key Observations :
- Halogenation: Bromine in the target compound (vs.
- Side Chain Flexibility : The propanamide linker in the target compound offers greater conformational flexibility compared to shorter acetamide chains (e.g., ), which could influence binding pocket accommodation.
- Core Modifications : Methyl or bromo groups on the indole nitrogen (e.g., 8-methyl in , 8-bromo in ) alter electronic density and steric effects, impacting target engagement .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated using fragment-based methods (e.g., XLogP3).
Key Insights :
- The 4-bromobenzyl group in the target compound likely elevates logP compared to fluorinated analogs, suggesting improved blood-brain barrier penetration but requiring formulation optimization for aqueous solubility.
Biological Activity
N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and research findings.
Chemical Structure and Synthesis
The compound features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions using starting materials such as 4-bromobenzylamine and various reagents to construct the pyrimidine framework. Common methods include:
- Formation of the Pyrimido[5,4-b]indole Ring : This step often uses cyclization reactions involving appropriate precursors.
- Amidation Reaction : The introduction of the propanamide moiety is achieved through coupling reactions with 4-bromobenzylamine.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer : The compound showed a reduction in cell viability in MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Inhibition of A549 cell growth was noted, with IC50 values indicating potent activity.
The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed increased sub-G1 populations in treated cells, suggesting that the compound triggers apoptotic pathways.
Data Tables
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Significant growth inhibition |
| MDA-MB-231 | 10 | Significant growth inhibition |
| A549 | 20 | Moderate growth inhibition |
Case Studies
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results showed a dose-dependent decrease in cell viability with an IC50 of 15 µM. Apoptosis was confirmed through Annexin V/PI staining.
-
Lung Cancer Model :
- A549 cells were exposed to this compound.
- The study reported a significant reduction in colony formation ability and increased markers of apoptosis (caspase activation).
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuroprotective Potential
Emerging research indicates that derivatives of this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration led to improved cognitive functions and reduced markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
